1,2-Butanediol, 1,2-diacetate

描述

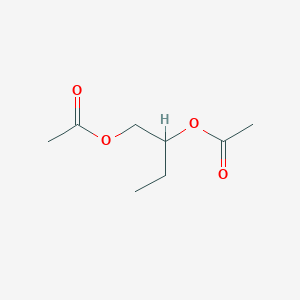

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-acetyloxybutyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O4/c1-4-8(12-7(3)10)5-11-6(2)9/h8H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPTMSNPLDZKSST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(COC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13814-27-2 | |

| Record name | 1,2-Butanediol diacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Process Engineering for 1,2 Butanediol, 1,2 Diacetate

Direct Esterification Pathways of 1,2-Butanediol (B146104) with Acetic Acid

The direct esterification of 1,2-Butanediol with acetic acid is a reversible, equilibrium-limited reaction. The process occurs in two consecutive steps:

First Esterification: 1,2-Butanediol reacts with one molecule of acetic acid to form 1,2-Butanediol, 1-monoacetate (or 2-monoacetate) and water.

Second Esterification: The monoacetate intermediate reacts with a second molecule of acetic acid to produce 1,2-Butanediol, 1,2-diacetate and another molecule of water.

To achieve a high yield of the diacetate, the reaction equilibrium must be shifted towards the products. This is typically accomplished by using an excess of one reactant (usually acetic acid) or by continuously removing the water produced during the reaction.

Catalytic Systems and Reaction Kinetics in Esterification

The rate and extent of the esterification reaction are significantly influenced by the choice of catalyst. Catalytic systems for this process can be broadly categorized into homogeneous, heterogeneous, and enzymatic catalysts, each with distinct characteristics regarding kinetics and process design.

Homogeneous catalysts, such as strong mineral acids like sulfuric acid, are effective for promoting esterification. acs.org These catalysts operate in the same liquid phase as the reactants, leading to good contact and potentially high reaction rates.

The reaction kinetics are influenced by several factors. Studies on analogous esterification reactions, such as acetic acid with 1-butanol, show that the reaction rate is dependent on temperature, catalyst concentration, and the initial molar ratio of the reactants. acs.orgnih.gov An excess of the alcohol or acid can increase the rate, while the presence of water, a reaction product, can slow it down by promoting the reverse hydrolysis reaction. acs.org For instance, the esterification of 2,3-butanediol (B46004) with a large excess of acetic acid (6:1 molar ratio) has been performed at 110°C to drive the reaction. google.com

Table 1: Typical Reaction Parameters for Homogeneously Catalyzed Esterification of Alcohols with Acetic Acid Data based on analogous alcohol esterification studies.

| Parameter | Value Range | Source |

| Catalyst | Sulfuric Acid | acs.orgnih.gov |

| Temperature | 50 - 110 °C | nih.govgoogle.com |

| Reactant Molar Ratio (Acid:Alcohol) | 2:1 to 12:1 | google.comresearchgate.net |

| Catalyst Concentration | 0.01 mole fraction | nih.gov |

Heterogeneous catalysts offer significant process advantages, primarily the ease of separation from the reaction mixture, which allows for catalyst recycling and simplifies product purification. researchgate.netdergipark.org.tr For esterification reactions, strongly acidic ion-exchange resins, such as Amberlyst-36, are widely used and serve as effective solid acid catalysts. researchgate.netdergipark.org.tr

A detailed kinetic study on the esterification of 2,3-butanediol with acetic acid using Amberlyst-36 provides a valuable model for the 1,2-butanediol system. researchgate.net The reaction proceeds through the two consecutive esterification steps, and a pseudo-homogeneous model can effectively describe the kinetics. researchgate.netdergipark.org.tr The investigation revealed that the reaction rate increases with higher temperatures and greater catalyst loading. researchgate.net

The kinetic and thermodynamic constants for the analogous esterification of 2,3-butanediol are presented below, providing insight into the expected behavior of the 1,2-butanediol reaction.

Table 2: Kinetic and Thermodynamic Constants for the Esterification of 2,3-Butanediol with Acetic Acid over Amberlyst-36 at 110 °C (Data from a study on 2,3-butanediol serves as a model for 1,2-butanediol esterification)

| Parameter | Value | Unit | Source |

| Forward Rate Constant 1 (k₁) | 1.1 x 10⁻³ | L²·mol⁻¹·g_cat⁻¹·min⁻¹ | researchgate.net |

| Reverse Rate Constant 1 (k₋₁) | 2.5 x 10⁻⁴ | L²·mol⁻¹·g_cat⁻¹·min⁻¹ | researchgate.net |

| Forward Rate Constant 2 (k₂) | 2.5 x 10⁻⁴ | L²·mol⁻¹·g_cat⁻¹·min⁻¹ | researchgate.net |

| Reverse Rate Constant 2 (k₋₂) | 1.1 x 10⁻⁴ | L²·mol⁻¹·g_cat⁻¹·min⁻¹ | researchgate.net |

| Equilibrium Constant 1 (K₁) | 4.4 | (dimensionless) | researchgate.net |

| Equilibrium Constant 2 (K₂) | 2.3 | (dimensionless) | researchgate.net |

Enzymatic catalysis represents a green chemistry approach to ester synthesis, utilizing biocatalysts like lipases under mild conditions. Immobilized lipases, such as Novozym 435 (derived from Candida antarctica), are particularly effective for esterifying polyols. nih.gov

In a parallel synthesis of a diester using 1,4-butanediol (B3395766), enzymatic methods demonstrated high efficiency and yield. nih.gov The optimal conditions for such reactions typically involve moderate temperatures (around 50-60°C), which minimizes the formation of by-products. The reaction progresses over several hours to achieve high conversion. nih.gov This method avoids the use of corrosive acids and high energy consumption associated with other catalytic systems.

Table 3: Optimized Conditions for Enzymatic Esterification of a Diol (Based on the synthesis of levulinic acid 1,4-butanediol ester)

| Parameter | Optimal Value | Source |

| Catalyst | Novozym 435 | nih.gov |

| Temperature | 50 °C | nih.gov |

| Reactant Molar Ratio (Acid:Alcohol) | 2.4:1 | nih.gov |

| Enzyme Dosage | 5% (by weight) | nih.gov |

| Reaction Time | 7 hours | nih.gov |

| Diester Yield | 87.33% | nih.gov |

Heterogeneous Catalysis and Catalyst Design

Process Optimization for Yield, Selectivity, and Conversion

To maximize the production of this compound, several process parameters must be carefully controlled and optimized.

Reactant Molar Ratio: As an equilibrium-limited reaction, employing a molar excess of one of the reactants, typically acetic acid, is a common strategy to shift the equilibrium towards the formation of the diacetate product, thereby increasing the conversion of 1,2-Butanediol. google.comresearchgate.net Ratios of acetic acid to diol ranging from 2:1 to 12:1 have been investigated for similar processes. researchgate.net

Water Removal: The continuous removal of water, a byproduct of the reaction, is a critical optimization step. By eliminating water from the reaction mixture, the reverse hydrolysis reaction is suppressed, which drives the process towards completion and can lead to near-quantitative yields. Techniques such as azeotropic distillation using a Dean-Stark apparatus are often employed.

Temperature: Reaction temperature is a key variable; higher temperatures increase the reaction rate. However, there is an upper limit determined by the thermal stability of the catalyst (especially for enzymes and some ion-exchange resins) and the potential for undesirable side reactions at elevated temperatures. researchgate.net For example, the optimal temperature for enzymatic synthesis is often around 50°C, while heterogeneous catalysts like Amberlyst resins can be used at temperatures up to 110°C or higher. researchgate.netnih.gov

Catalyst Loading: The concentration of the catalyst directly impacts the reaction rate. Increasing the amount of catalyst generally accelerates the conversion of reactants to products, though the effect may plateau at higher concentrations. researchgate.net Optimization is required to balance reaction speed with the cost and handling of the catalyst.

Reactor Design and Engineering Considerations

The choice of reactor is crucial for the efficient and scalable synthesis of this compound.

Batch Reactors: Simple stirred-tank batch reactors are commonly used for laboratory-scale kinetic studies and smaller production campaigns. acs.orgresearchgate.net They offer flexibility but are less efficient for large-scale, continuous production.

Fixed-Bed Reactors: For processes using heterogeneous catalysts like ion-exchange resins, fixed-bed reactors are an excellent choice for industrial-scale operations. In this design, the liquid reactants flow continuously through a stationary bed of the solid catalyst, which facilitates product separation and continuous processing. google.com

Reactive Distillation: Reactive distillation is an advanced process intensification technology that combines chemical reaction and product separation into a single unit. For an equilibrium-limited reaction like esterification, this design is particularly advantageous. The reaction occurs within the distillation column, and the water byproduct, being more volatile, is continuously removed from the top of the column. This constant removal of a product shifts the reaction equilibrium, enabling very high conversion rates. researchgate.net This approach can lead to significant savings in capital investment and energy consumption compared to conventional reactor-plus-separator configurations. google.com

Alternative Synthetic Routes to this compound

Beyond classical esterification, several other significant methodologies exist for the synthesis of this compound. These routes offer alternative approaches starting from different chemical precursors.

Acylation Reactions of 1,2-Epoxybutane (B156178) Derivatives

The synthesis of this compound can be achieved through the ring-opening and subsequent acylation of 1,2-epoxybutane, also known as 1,2-butylene oxide. This process typically involves a two-step sequence or a one-pot reaction where the epoxide ring is first opened to form 1,2-butanediol, which is then esterified.

The initial step is the hydrolysis of 1,2-epoxybutane to 1,2-butanediol. This can be catalyzed by an acid. The resulting diol is then subjected to acylation. A more direct approach involves the acid-catalyzed reaction of the epoxide with an acylating agent like acetic anhydride (B1165640) or acetic acid. In this mechanism, the acid protonates the oxygen of the epoxide ring, making the carbon atoms more susceptible to nucleophilic attack by the acetate (B1210297) ion or acetic acid. This leads to the formation of a monoacetate, which can be further acetylated to the diacetate.

A relevant analogue is the synthesis of 2,3-butanediol diacetate from 2,3-butylene oxide and acetic acid. google.com This reaction is effectively catalyzed by a heteropolyacid in a fixed-bed reactor, demonstrating a viable method for converting epoxides to their corresponding diacetates. google.com

Table 1: Illustrative Conditions for Diacetate Synthesis from an Epoxide Derivative This table is based on the analogous synthesis of 2,3-butanediol diacetate.

| Parameter | Value | Source |

| Reactants | 2,3-Butylene oxide, Acetic acid | google.com |

| Catalyst | Heteropolyacid | google.com |

| Reactor Type | Fixed-bed | google.com |

| Temperature | 90 °C | google.com |

| Pressure | 0.8 MPa | google.com |

| Conversion | 82.6% | google.com |

| Selectivity | 75.8% | google.com |

Derivatization from Bio-based Feedstocks

The increasing demand for sustainable chemical production has driven research into bio-based routes for commodity chemicals. Butanediols are among the key platform chemicals that can be produced via fermentation of renewable resources like sugars. rsc.orgresearchgate.net While the direct fermentative production of 1,4-butanediol and 2,3-butanediol is well-established, these bio-based diols can serve as precursors for their respective diacetates through esterification. rsc.orgresearchgate.net

A potential bio-based route to this compound could involve:

Fermentative Production of a Butanediol (B1596017) Isomer: Microorganisms can convert sugars into diols such as 2,3-butanediol or 1,4-butanediol. rsc.orgresearchgate.net

Chemical Conversion: The bio-derived diol can be chemically transformed. For instance, a novel two-step process allows for the synthesis of epoxybutane from butanediol, which is often a byproduct in other bio-based processes. nih.govresearchgate.net This epoxybutane can then be converted to this compound as described in the previous section.

Direct Esterification: A bio-produced 1,2-butanediol, should it become commercially available through a direct fermentation route, could be esterified using acetic acid or acetic anhydride to yield the target diacetate. The purification of racemic 2,3-butanediol diacetate from a mixture containing meso-forms has been achieved by crystallization after esterification with acetic anhydride. researchgate.net

This approach aligns with the principles of a circular economy by utilizing renewable feedstocks for the synthesis of valuable chemical intermediates. rsc.org

Synthesis via Butadiene Acetoxylation (e.g., as an intermediate)

The oxidative acetoxylation of 1,3-butadiene (B125203) is a significant industrial process, primarily for the production of 1,4-butanediol. researchgate.netlookchem.com In this process, this compound (also known as 1,2-diacetoxybutane) is formed as a co-product or intermediate. google.com

The synthesis involves reacting 1,3-butadiene with acetic acid and oxygen in the presence of a catalyst. google.com The Mitsubishi Chemical process, for example, uses a palladium-tellurium on carbon (Pd-Te-C) catalyst. researchgate.netatamankimya.com The primary product is 1,4-diacetoxy-2-butene, but the reaction also yields a mixture of other diacetates, including 3,4-diacetoxy-1-butene. researchgate.netgoogle.com

The reaction sequence is as follows:

Acetoxylation: Butadiene reacts with acetic acid and oxygen to form a mixture of diacetoxybutene isomers. google.com

Hydrogenation: This mixture of unsaturated diacetates is then hydrogenated in the presence of a noble metal catalyst, such as palladium or ruthenium. google.com This step saturates the double bonds, converting the diacetoxybutenes into a mixture of diacetoxybutane isomers, including 1,4-diacetoxybutane (B1202567) and 1,2-diacetoxybutane. google.com

Separation/Hydrolysis: The resulting mixture of butanediol acetate esters can be separated. A Japanese patent describes a method to produce high-purity 1,2-butanediol by hydrolyzing the 1,2-diacetoxybutane fraction from this mixture, confirming its presence as a significant intermediate. google.com

Table 2: Overview of Butadiene Acetoxylation for Diacetate Production

| Step | Description | Key Components | Source |

| Acetoxylation | Oxidative addition of two acetate groups across the butadiene backbone. | Reactants: 1,3-Butadiene, Acetic Acid, OxygenCatalyst: Palladium-based (e.g., Pd-Te-C) | researchgate.netgoogle.com |

| Hydrogenation | Saturation of the carbon-carbon double bond in diacetoxybutene isomers. | Reactants: Diacetoxybutene mixture, HydrogenCatalyst: Palladium or Ruthenium | google.com |

| Products | A mixture of saturated butanediol diacetate isomers. | Main Product: 1,4-DiacetoxybutaneCo-product: 1,2-Diacetoxybutane | google.com |

This industrial route highlights that this compound is an inherent part of the product stream in the synthesis of 1,4-butanediol from butadiene, making its isolation a matter of process engineering and separation technology.

Chemical Transformations and Mechanistic Investigations of 1,2 Butanediol, 1,2 Diacetate

Hydrolytic Pathways and Kinetics of Acetate (B1210297) Groups

The hydrolysis of the ester groups in 1,2-Butanediol (B146104), 1,2-diacetate to yield 1,2-butanediol and acetic acid is a primary transformation, achievable under acidic, basic, or enzymatic conditions. vulcanchem.com This reaction is essentially the reverse of the esterification process used to synthesize the compound.

Acid-catalyzed hydrolysis of esters is an equilibrium-driven process. libretexts.org For 1,2-Butanediol, 1,2-diacetate, the reaction requires a strong acid catalyst and proceeds via a well-established nucleophilic acyl substitution mechanism.

The mechanism involves the following key steps:

Protonation of the Carbonyl Oxygen : The acid catalyst protonates the carbonyl oxygen of an acetate group, which significantly increases the electrophilicity of the carbonyl carbon. organicchemexplained.com

Nucleophilic Attack by Water : A water molecule, acting as a nucleophile, attacks the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate. organicchemexplained.com

Proton Transfer : A proton is transferred from the oxonium ion to one of the alkoxy groups, converting it into a good leaving group (1,2-butanediol monoacetate).

Elimination of the Leaving Group : The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the alcohol moiety.

Deprotonation : The protonated carbonyl of the resulting acetic acid is deprotonated by water to regenerate the acid catalyst. This process occurs sequentially for both acetate groups to fully convert the diacetate to 1,2-butanediol. Industrially, this hydrolysis can be carried out using solid acid catalysts, such as strongly acidic ion exchange resins, which facilitate the reaction and simplify product purification. google.com

Base-catalyzed hydrolysis, also known as saponification, is an irreversible reaction that yields an alcohol and a carboxylate salt. libretexts.org The reaction is promoted by a stoichiometric amount of a strong base, such as sodium hydroxide (B78521).

The mechanism proceeds as follows:

Nucleophilic Attack by Hydroxide : The hydroxide ion, a strong nucleophile, directly attacks the carbonyl carbon of the ester. libretexts.org

Formation of a Tetrahedral Intermediate : This attack results in the formation of a tetrahedral alkoxide intermediate. libretexts.org

Elimination of the Leaving Group : The intermediate collapses, and the alkoxide ion (the conjugate base of the diol) is eliminated. This step is less favorable than in acid catalysis, but is driven forward by the subsequent step.

Acid-Base Reaction : The eliminated alkoxide is a strong base and immediately deprotonates the newly formed acetic acid. This final, irreversible acid-base reaction drives the entire process to completion, forming an alcohol and a carboxylate salt. libretexts.org Studies on related polyesters show that degradation is typically faster under strong basic conditions than in acidic media. researchgate.net

Enzymes, particularly lipases and esterases, are highly effective catalysts for ester hydrolysis under mild conditions. unipd.it A key advantage of enzymatic hydrolysis is its potential for high stereoselectivity, which is crucial for the synthesis of chiral molecules. acs.org In the case of racemic this compound, enzymes can selectively hydrolyze one enantiomer, allowing for the kinetic resolution of the racemate. mdpi.com

This process, known as desymmetrization, can be used to produce optically active 1,2-butanediol or its monoacetate derivative. For instance, one enantiomer of the diacetate is hydrolyzed by the enzyme to the corresponding chiral diol, leaving the other enantiomer of the diacetate unreacted. These products can then be separated. Research and patents describe the use of various lipases for this purpose. The choice of enzyme and reaction conditions, such as the solvent, can significantly influence the reaction's efficiency and the enantiomeric excess (e.e.) of the product. google.comgoogle.com

| Enzyme System | Substrate | Outcome | Reference |

| Lipase CES | Racemic this compound | Resolution to obtain optically active compounds | google.com |

| Porcine Pancreas Lipase (PPL) | Racemic diacetates | Selective hydrolysis for kinetic resolution | mdpi.com |

| Pseudomonas cepacia Lipase | Racemic esters | Stereoselective hydrolysis; e.e. influenced by solvent polarity | google.com |

| Kluyveromyces marxianus | Racemic 1,2-O-isopropylidene glycerol (B35011) acetate | Enantioselective hydrolysis to yield (S)-alcohol | google.com |

Base-Catalyzed Hydrolysis Mechanisms

Transesterification Reactions with Other Alcohols or Esters

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. For this compound, this involves reacting the diacetate with another alcohol to form a new ester and 1,2-butanediol, or reacting it with another ester. This reaction is typically catalyzed by an acid or a base. vulcanchem.com

A notable application is the reaction of 1,2-butanediol with dimethyl carbonate (DMC), an alternative to the toxic phosgene, to produce 1,2-butylene carbonate, a valuable commercial product. researchgate.net This transesterification can be conducted in a reactive distillation process, where the reaction and separation occur simultaneously. rsc.org Kinetic models for this specific reaction system have been developed, showing it follows a power-law model with basic resin catalysts. rsc.org The reaction is endothermic, and the spatial resistance of the bulkier 1,2-butanediol results in a slightly slower reaction rate compared to ethylene (B1197577) glycol. rsc.org

| Reactants | Catalyst | Product(s) | Notes | Reference |

| 1,2-Butanediol + Dimethyl Carbonate | Basic Resin (KIP321p) | 1,2-Butylene Carbonate + Methanol (B129727) | Studied for reactive distillation; kinetic models developed. | researchgate.netrsc.org |

| Ethylene Glycol + Dimethyl Carbonate | Basic Resin (KIP321p) | Ethylene Carbonate + Methanol | Reaction rate is faster than with 1,2-butanediol due to lower steric hindrance. | rsc.org |

Oxidative Transformations and Subsequent Reaction Products

Direct oxidation of the saturated hydrocarbon backbone of this compound is not a commonly reported transformation and would likely require harsh conditions that would first lead to hydrolysis. The relevant oxidative chemistry generally involves either the synthesis of the compound from an alkene or the oxidation of its hydrolysis product, 1,2-butanediol.

Vicinal diols like 1,2-butanediol are susceptible to oxidative cleavage by reagents such as periodic acid (HIO₄) or sodium periodate (B1199274) (NaIO₄). google.comambeed.com This reaction breaks the carbon-carbon bond between the two hydroxyl-bearing carbons, yielding two aldehyde molecules (in this case, acetaldehyde (B116499) and formaldehyde). This method is a standard analytical technique for the determination of vicinal diols.

The synthesis of vicinal diacetates often proceeds from the oxidation of an alkene in the presence of acetic acid. For example, alkenes can be converted to cis-vicinal diacetates using molecular iodine and a polyoxometalate catalyst under aerobic conditions in acetic acid. exlibrisgroup.com

Functional Group Interconversions on the Acetate Moiety

Beyond hydrolysis and transesterification, the primary functional group interconversion for the acetate moieties in this compound is reduction.

The ester functional groups can be reduced to primary alcohols using strong reducing agents. imperial.ac.uk Lithium aluminum hydride (LiAlH₄) is a powerful and common reagent for this transformation. numberanalytics.com It readily reduces esters, whereas milder reagents like sodium borohydride (B1222165) (NaBH₄) are typically unreactive toward them. libretexts.orglibretexts.org The reaction of this compound with LiAlH₄ would cleave the ester bonds and reduce the carbonyl groups, yielding 1,2-butanediol and two equivalents of ethanol (B145695) after an aqueous workup. A patent describes the reduction of the related optically active 2-butyryloxy-1-butanol with LiAlH₄ to successfully yield optically active 1,2-butanediol. google.com

The mechanism involves the nucleophilic delivery of a hydride ion (H⁻) from the AlH₄⁻ complex to the electrophilic carbonyl carbon of the acetate group. This forms a tetrahedral intermediate which then collapses, eliminating an alkoxide. The resulting aldehyde intermediate is immediately reduced by another equivalent of LiAlH₄ to form the primary alcohol.

| Reagent | Functional Group Targeted | Product(s) | Notes | Reference |

| Lithium Aluminum Hydride (LiAlH₄) | Ester (Acetate) | Primary Alcohols (1,2-Butanediol and Ethanol) | Powerful reducing agent; reaction proceeds via an aldehyde intermediate. | libretexts.orgimperial.ac.uklibretexts.org |

| Sodium Borohydride (NaBH₄) | Ester (Acetate) | No reaction | Not reactive enough to reduce esters. | libretexts.orglibretexts.org |

| Diisobutylaluminium hydride (DIBAL-H) | Ester (Acetate) | Aldehyde or Primary Alcohol | Can selectively reduce esters to aldehydes at low temperatures with one equivalent. | imperial.ac.uk |

Thermal Stability and Degradation Pathways

The thermal stability and degradation pathways of this compound are critical for understanding its behavior at elevated temperatures, which is pertinent to its application in various industrial processes and its potential as a precursor for valuable chemical intermediates. While specific comprehensive studies on the thermal decomposition of this compound are not extensively documented in publicly available literature, its thermal behavior can be inferred from studies of analogous compounds, such as other butanediol (B1596017) diacetate isomers and vicinal diacetates.

The pyrolysis of acetate esters is a well-established method for the synthesis of alkenes. This type of reaction, known as an Ei (Elimination Internal) or thermal syn-elimination, proceeds through a cyclic six-membered transition state. wikipedia.orgscribd.com When subjected to high temperatures, typically above 400°C, esters containing β-hydrogens can eliminate a carboxylic acid to form an alkene. wikipedia.org

In the case of this compound, the primary thermal degradation pathway is expected to be the elimination of acetic acid to yield unsaturated esters and ultimately dienes. The reaction likely proceeds in a stepwise manner. The first elimination of an acetic acid molecule from this compound would result in the formation of an intermediary butenyl acetate. Subsequent elimination of the second acetic acid molecule would then lead to the formation of a butadiene.

A strong parallel can be drawn from the pyrolysis of 2,3-butanediol (B46004) diacetate, which has been investigated as a route to produce 1,3-butadiene (B125203), a key monomer for synthetic rubber. epo.orgchemcess.com This process also involves the elimination of acetic acid. epo.orgscribd.com The corrosive nature of the acetic acid produced at high temperatures is a notable challenge in these processes. epo.org

The pyrolysis of 1,2-diacetoxyethane (ethylene glycol diacetate), another vicinal diacetate, provides further insight. Studies on its vapor-phase pyrolysis show that it decomposes to form vinyl acetate and acetic acid at temperatures between approximately 435°C and 560°C. google.com The pyrolysis of 1,2-diacetoxyethane has been shown to follow non-first-order kinetics due to the subsequent, more rapid decomposition of the vinyl acetate product. The presence of a β-acetoxy group has been found to increase the rate of elimination.

Based on these analogies, the thermal degradation of this compound is anticipated to yield a mixture of products, with the specific composition depending on the reaction conditions such as temperature and residence time.

Expected Primary Degradation Products:

Acetic Acid

1,3-Butadiene

3-Buten-1-yl acetate (intermediate)

2-Buten-1-yl acetate (intermediate)

The table below summarizes findings from the pyrolysis of related butanediol diacetates, which can be used to estimate the potential outcomes for this compound.

| Compound | Temperature Range (°C) | Primary Products | Selectivity/Conversion | Reference |

|---|---|---|---|---|

| 1,4-Butanediol (B3395766) diacetate | 630 | 1,3-Butadiene, Acetic Acid, 3-Buten-1-ol | Conversion: 96.2-100% Selectivity to 1,3-Butadiene: 96.3-100% | google.com |

| 2,3-Butanediol diacetate | 630 | 1,3-Butadiene, Acetic Acid, Intermediate Pyrolysis Compounds, Methyl Ethyl Ketone (MEK) | Conversion: 96.5-99.1% Selectivity to 1,3-Butadiene: 78-82% | google.com |

It is important to note that side reactions may also occur, leading to the formation of other byproducts. For instance, in the pyrolysis of 2,3-butanediol diacetate, the formation of methyl ethyl ketone has been observed. google.com The specific reaction pathways and product distribution for this compound would require dedicated experimental investigation.

Advanced Analytical and Spectroscopic Characterization in 1,2 Butanediol, 1,2 Diacetate Research

Chromatographic Techniques for Isomer Separation and Quantification

Chromatography is a fundamental tool for the separation and quantification of isomers of 1,2-Butanediol (B146104), 1,2-diacetate. The chiral nature of the molecule, possessing a stereocenter, necessitates the use of specialized chromatographic methods to resolve its enantiomers and diastereomers.

Gas Chromatography for Resolution of Enantiomers and Diastereomers (e.g., chiral stationary phases)

Gas chromatography (GC) is a powerful technique for separating volatile compounds. To resolve the enantiomers of 1,2-Butanediol, 1,2-diacetate, chiral stationary phases (CSPs) are employed within the GC column. gcms.cz These CSPs create a chiral environment where the enantiomers interact differently, leading to different retention times and, thus, their separation. gcms.cz

Recent research has highlighted the use of novel CSPs for the effective separation of racemic mixtures, including this compound. For instance, a homochiral metallacycle, [ZnCl2L]2, used as a stationary phase in capillary GC, demonstrated excellent separation performance for various racemates. nih.govacs.org This particular column achieved a high resolution value (Rs) of 25.86 for this compound, showcasing its significant potential in chiral separations. nih.govacs.org Another study utilized a chiral porous organic cage (CPOC) as a stationary phase, which also successfully achieved baseline separation of this compound enantiomers. chrom-china.comchrom-china.comnih.gov The efficiency of this CPOC column for separating this compound was found to be better than that of a commercial β-DEX 120 column. chrom-china.comchrom-china.com

Table 1: Gas Chromatography Data for Chiral Separation of this compound

| Stationary Phase | Resolution (Rs) | Reference |

| Homochiral Metallacycle [ZnCl2L]2 | 25.86 | nih.govacs.org |

| Chiral Porous Organic Cage (CPOC) | Baseline Separation | chrom-china.comchrom-china.comnih.gov |

High-Performance Liquid Chromatography for Purity Profiling

High-Performance Liquid Chromatography (HPLC) is another essential chromatographic technique used for the analysis of this compound. HPLC is particularly valuable for determining the purity of the compound and for analyzing non-volatile impurities. Reverse-phase HPLC, where the stationary phase is nonpolar and the mobile phase is polar, is a common mode used for such analyses. sielc.com

For instance, a method for analyzing 1,4-Butanediol (B3395766) diacrylate, a related compound, utilizes a C18 reverse-phase column with a mobile phase of acetonitrile (B52724) and water. sielc.comgoogle.com Similar principles can be applied to the purity profiling of this compound. The technique can be used to separate the main compound from any starting materials, by-products, or degradation products, allowing for accurate quantification of its purity. epa.gov HPLC coupled with a suitable detector, such as an ultraviolet (UV) or mass spectrometry (MS) detector, provides the sensitivity and selectivity needed for comprehensive purity analysis. google.com

Advanced Spectroscopic Methods for Structural Elucidation

Spectroscopic methods provide detailed information about the molecular structure of this compound.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. rsc.org High-resolution NMR, including two-dimensional (2D) NMR techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), provides detailed information about the connectivity of atoms within the this compound molecule. arxiv.org

¹H NMR spectroscopy reveals the different proton environments in the molecule, while ¹³C NMR spectroscopy identifies the unique carbon atoms. lehigh.edursc.org 2D-NMR experiments can further establish the correlations between protons and carbons, confirming the diacetate substitution pattern at the 1 and 2 positions of the butanediol (B1596017) backbone. infranalytics.eujeol.com For instance, an ¹H NMR spectrum would show characteristic signals for the methyl protons of the acetate (B1210297) groups, the methine proton, and the methylene (B1212753) protons of the butyl chain. lehigh.edu

Mass Spectrometry (MS) for Fragmentation Analysis and Trace Impurities

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. savemyexams.com When this compound is ionized in a mass spectrometer, it forms a molecular ion whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound. savemyexams.com

The molecular ion can then undergo fragmentation, breaking into smaller, characteristic ions. The analysis of these fragment ions provides valuable clues about the molecule's structure. nih.gov For example, the loss of an acetoxy group or an acetic acid molecule would result in specific fragment ions that can be detected. nih.gov High-resolution mass spectrometry (HRMS) allows for the determination of the exact mass of the ions, which can be used to deduce their elemental composition, further confirming the structure and identifying trace impurities. nih.gov

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| Fragment Ion | Proposed Structure |

| [M - CH₃COO]⁺ | Loss of an acetoxy group |

| [M - CH₃COOH]⁺ | Loss of an acetic acid molecule |

| [CH₃CO]⁺ | Acylium ion |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule. edinst.comanton-paar.com Both techniques probe the vibrational energy levels of molecules, but they are based on different physical principles and often provide complementary information. wiley-vch.de

The IR spectrum of this compound would show strong absorption bands corresponding to the stretching vibrations of the carbonyl (C=O) groups of the esters, typically in the region of 1735-1750 cm⁻¹. lehigh.edu It would also exhibit bands for C-O stretching and C-H stretching vibrations. researchgate.netchemicalbook.com

Table 3: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| C=O | Stretch | 1735-1750 |

| C-O | Stretch | 1000-1300 |

| C-H | Stretch | 2850-3000 |

Hyphenated Techniques for Comprehensive Analysis

Hyphenated analytical techniques, which combine a separation method with a spectroscopic detection method, are powerful tools for the detailed analysis of chemical compounds within complex mixtures. nih.govsaspublishers.com These techniques offer enhanced sensitivity and specificity, making them invaluable for both the qualitative and quantitative analysis of substances like this compound. asiapharmaceutics.infoijpsjournal.com The most common hyphenated methods involve coupling a chromatographic technique, such as gas chromatography (GC) or liquid chromatography (LC), with mass spectrometry (MS). nih.gov This combination allows for the physical separation of components in a sample, followed by their structural identification based on their mass-to-charge ratio and fragmentation patterns. iosrjournals.org

GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds. iosrjournals.org In the context of this compound, GC-MS has been effectively used for its identification in complex matrices such as traditional balsamic vinegar. giuseppezeppa.com The process involves injecting the sample into the GC, where it is vaporized and separated as it passes through a capillary column. ijpsjournal.com The separated components then enter the mass spectrometer, where they are ionized and detected. researchgate.net

Research on volatile compounds in traditional balsamic vinegar has successfully identified this compound. In these studies, the compound was identified as "isomer 2" in comparison to the more abundant 1,3-diacetate isomer. giuseppezeppa.com The separation and identification were achieved using specific GC-MS operational parameters. giuseppezeppa.com

Table 1: GC-MS Operating Conditions for the Analysis of this compound in Balsamic Vinegar

| Parameter | Value |

|---|---|

| Injector Temperature | 250°C |

| Injection Mode | Splitless (0.30 min), then Split 1:60 |

| Carrier Gas | Helium |

| Flow Rate | 1 mL/min |

| Column Initial Temperature | 35°C (held for 5 min) |

| Temperature Program | Ramped at 2°C/min to 210°C, held for 10 min |

| Ionization Voltage (EI) | 70 eV |

| Mass Range | 29-250 amu |

| Ion Source Temperature | 220°C |

| Interface Temperature | 220°C |

Data sourced from Zeppa et al. (2002). giuseppezeppa.com

For compounds that may not be sufficiently volatile for GC analysis, or for analyses requiring higher sensitivity, High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a preferred method. chrom-china.com This technique separates compounds in a liquid mobile phase based on their interactions with a stationary phase in a column, followed by highly selective and sensitive detection by MS/MS. chrom-china.com

Studies have demonstrated the successful separation of this compound using HPLC-MS/MS. chrom-china.com Research has focused on optimizing the separation conditions to achieve accurate qualitative and quantitative determination. For instance, the separation efficiency for 1,2-butanediol diacetate was shown to be superior on a specific novel column compared to a standard β-DEX 120 column. chrom-china.com The use of a ternary gradient elution system involving water, methanol (B129727), and acetonitrile has been instrumental in achieving effective separation. chrom-china.com

Table 2: HPLC-MS/MS Research Findings for this compound Separation

| Finding | Description | Reference |

|---|---|---|

| Separation Success | Achieved baseline separation of 1,2-butanediol diacetate among other chiral compounds. | chrom-china.com |

| Column Efficiency | The separation efficiency for 1,2-butanediol diacetate was noted to be better on a newly developed column compared to a β-DEX 120 column. | chrom-china.com |

| Elution System | A ternary gradient elution system of water, methanol, and acetonitrile was utilized for the liquid chromatography separation. | chrom-china.com |

| Repeatability | The column demonstrated good repeatability in retention times and selectivity after numerous injections. | chrom-china.com |

This table summarizes findings from research utilizing HPLC-MS/MS for the analysis of this compound.

Applications of 1,2 Butanediol, 1,2 Diacetate in Materials Science and Chemical Engineering

Utilization as a Specialty Solvent in Organic Synthesis

While direct literature on 1,2-butanediol (B146104), 1,2-diacetate as a specialty solvent is specific, its properties can be inferred from its structure and comparison to similar compounds like propylene (B89431) glycol diacetate (PGDA). As a diester, it possesses good solvency for a range of non-polar and moderately polar substances. This makes it a candidate for use in organic synthesis as a reaction medium or a process solvent. Its relatively low volatility compared to common solvents like ethyl acetate (B1210297) or acetone (B3395972) can be advantageous in reactions requiring elevated temperatures.

Table 1: Physicochemical Properties of 1,2-Butanediol, 1,2-Diacetate

| Property | Value |

|---|---|

| CAS Number | 13814-27-2 nih.gov |

| Molecular Formula | C₈H₁₄O₄ nih.gov |

| Molecular Weight | 174.19 g/mol |

| Appearance | Colorless Liquid |

| Boiling Point | Approx. 208-210 °C |

| Solubility | Soluble in many organic solvents |

Note: Some physical properties are estimated based on structurally similar compounds.

Role as a Chemical Intermediate in Polymer Synthesis

This compound is a significant intermediate, primarily through its hydrolysis to 1,2-butanediol, which is a monomer used in various polymerization reactions. google.com The diacetate itself can also participate directly in transesterification reactions to form polymers.

The primary application of the 1,2-butanediol platform is in the synthesis of polyester (B1180765) resins and plasticizers. wikipedia.orgfrpservices.fr 1,2-Butanediol, derived from the hydrolysis of its diacetate, can be reacted with dicarboxylic acids (such as adipic acid or phthalic acid) or their anhydrides to produce polyester polyols. m-chemical.co.jpm-chemical.co.jp These polyols are soft segments used in the manufacture of polyurethane resins, imparting flexibility and specific performance characteristics. m-chemical.co.jp

When reacted with unsaturated dicarboxylic acids like maleic anhydride (B1165640), it serves as a raw material for unsaturated polyester resins. m-chemical.co.jpm-chemical.co.jp These resins are widely used in composites, coatings, and adhesives. The branched structure of 1,2-butanediol, with both a primary and a secondary hydroxyl group, influences the reactivity and the final properties of the resulting polymer, such as water resistance and handling characteristics. m-chemical.co.jp

There is growing interest in developing biodegradable polymers to address environmental concerns. nih.gov Aliphatic polyesters are a major class of biodegradable polymers due to their hydrolyzable ester bonds. nih.govresearchgate.net While 1,4-butanediol (B3395766) is more commonly cited as a monomer for commercially significant biodegradable polyesters like poly(butylene succinate) (PBS), the use of 1,2-butanediol represents an area of potential development. mdpi.com

The incorporation of 1,2-butanediol, derived from its diacetate, into a polyester backbone would create polymers with different physical properties compared to their 1,4-butanediol counterparts. The presence of a side ethyl group would disrupt chain packing, likely leading to more amorphous materials with lower melting points and potentially altered degradation rates. Research into copolymers using various diols, including the 1,2-butanediol structure, is an active field for creating specialty biodegradable polymers with tailored properties for applications in packaging, agriculture, and medicine. nih.gov

Precursor for Polyester Resins and Plasticizers

Applications in Formulation Chemistry and Industrial Processes

In formulation chemistry, this compound can be used as a coalescing agent in water-based paints and coatings. It facilitates the formation of a continuous film as the paint dries, improving the durability and appearance of the coating. bridgechemical.net Its low volatility ensures it remains in the film long enough to perform this function effectively.

In industrial processes, it is a key intermediate in the production of high-purity 1,2-butanediol. google.com In one patented process, a mixture containing 1,2-diacetoxybutane is hydrolyzed and then purified via distillation to yield the diol, which is a valuable industrial raw material. google.com This highlights the diacetate's role within a larger chemical value chain. Related diol diesters are also used as curing agents for sodium silicate (B1173343) and as components in water-based adhesives. bridgechemical.net

Table 2: Illustrative Applications in Formulation and Polymer Synthesis

| Application Area | Role of this compound or its Diol | Example Products |

|---|---|---|

| Polymer Synthesis | Precursor to 1,2-Butanediol monomer | Polyester polyols, Unsaturated polyester resins m-chemical.co.jpm-chemical.co.jp |

| Plastics | Precursor for Plasticizers | PVC plasticizers m-chemical.co.jp |

| Coatings & Inks | Solvent, Coalescing Agent | Water-based paints, Printing inks bridgechemical.netkowachemical.com |

| Adhesives | Resin Raw Material / Curing Agent | Specialty adhesives bridgechemical.netm-chemical.co.jp |

Emerging Industrial Applications in Fine Chemical Production

The production and use of optically active (chiral) forms of 1,2-butanediol and its derivatives, including the diacetate, are an emerging area in fine chemical production. google.com Chiral building blocks are essential for the asymmetric synthesis of pharmaceuticals and agrochemicals, where a specific stereoisomer is often responsible for the desired biological activity. chemimpex.com

Processes have been developed for producing optically active 1,2-butanediol diacetate with high enantiomeric purity. google.com This high-purity chiral intermediate can then be used in the synthesis of complex, high-value molecules. Its role as a precursor extends to other specialty products where specific stereochemistry is critical for performance. chemimpex.com The ability to produce this compound from butadiene also links it to large-scale industrial feedstocks, offering an economically viable pathway to these specialized chemicals. google.comm-chemical.co.jp

Computational and Theoretical Studies on 1,2 Butanediol, 1,2 Diacetate Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules. For diols like 1,2-butanediol (B146104), these calculations help in understanding the influence of intramolecular hydrogen bonding on the molecule's stability and properties. researchgate.net

Studies on similar diols have shown that the presence and strength of intramolecular hydrogen bonds can be predicted by analyzing the red-shift in the O-H stretching frequency and the enhancement of infrared absorption intensity. researchgate.net For instance, a comparative study on ethanediol and butanediol (B1596017) isomers revealed significant differences in hydrogen bonding strength based on the distance between hydroxyl groups. researchgate.net While direct quantum chemical studies on 1,2-butanediol, 1,2-diacetate are not available, calculations on the parent 1,2-butanediol have been performed to determine properties like hydration free energy, which was calculated to be -34.44 kJ/mol using the B3LYP-D3(BJ) method. acs.org Such calculations provide benchmarks for understanding how the molecule interacts with its environment at a quantum level.

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. mdpi.com These simulations provide a detailed view of intermolecular interactions, which govern the macroscopic properties of substances.

MD simulations have been employed to investigate the behavior of 1,2-butanediol in various environments. For example, simulations were used to study the effect of 1,2-butanediol on lipid membranes, revealing that it can interact with lipids and extract free fatty acid molecules, thereby loosening the membrane structure. chemeo.com These studies highlight the concentration-dependent nature of such interactions. chemeo.com Another study used MD simulations with an adaptive force matching method to compute the hydration free energy (HFE) of 1,2-butanediol, providing results in good agreement with experimental values. acs.org The ability of 1,2-butanediol to form intramolecular hydrogen bonds makes it a challenging molecule for HFE computations. acs.org

| Simulation Focus | Key Findings | Reference |

|---|---|---|

| Interaction with Stratum Corneum (SC) Model Membrane | Interacts with SC lipids, selectively extracting free fatty acids and making the SC looser. Can penetrate lipid bilayers at higher concentrations. | chemeo.com |

| Hydration Free Energy (HFE) Calculation | Computed HFE of -34.44 kJ/mol, in good agreement with experimental data. The molecule is challenging due to potential intramolecular hydrogen bonding. | acs.org |

Thermodynamic Modeling of Phase Equilibria (e.g., VLE, LLE with various solvents, supercritical fluids)

Thermodynamic modeling is crucial for designing and optimizing separation processes in the chemical industry. Vapor-Liquid Equilibrium (VLE) and Liquid-Liquid Equilibrium (LLE) data are fundamental for these models. For mixtures containing 1,2-butanediol, various thermodynamic models like the Non-Random Two-Liquid (NRTL) and Universal Quasichemical (UNIQUAC) models are used to correlate experimental data. acs.org

Experimental LLE data for the ternary system of ethylene (B1197577) glycol + 1,2-butanediol + 3-heptanone (B90015) have been measured at different temperatures. acs.org The data were successfully correlated using the NRTL and UNIQUAC models, with root-mean-square deviations (RMSD) being less than 1.22%. acs.org Such studies provide the essential binary interaction parameters for process simulation software. Similarly, VLE data for mixtures involving 1,2-butanediol are vital for designing distillation processes, a common method for separating it from reaction mixtures. researchgate.net

| Model | Temperature (K) | Binary Interaction Parameters | RMSD (%) |

|---|---|---|---|

| NRTL | 293.15 | τ₁₃=8.53, τ₃₁=1.85, τ₂₃=7.39, τ₃₂=1.97 | 1.21 |

| 303.15 | τ₁₃=8.42, τ₃₁=1.80, τ₂₃=7.31, τ₃₂=1.92 | ||

| 313.15 | τ₁₃=8.31, τ₃₁=1.76, τ₂₃=7.24, τ₃₂=1.88 | ||

| UNIQUAC | 293.15 | u₁₃=3.69, u₃₁=0.88, u₂₃=3.21, u₃₂=0.91 | 1.18 |

| 303.15 | u₁₃=3.61, u₃₁=0.85, u₂₃=3.14, u₃₂=0.88 | ||

| 313.15 | u₁₃=3.54, u₃₁=0.82, u₂₃=3.08, u₃₂=0.85 |

Data adapted from experimental LLE studies. acs.org The α parameter for the NRTL model was set to 0.2.

Kinetic Modeling of Reaction Pathways and Rate Constants

Kinetic modeling helps to understand reaction mechanisms, predict reaction rates, and optimize reactor design. Several studies have investigated the kinetics of reactions involving 1,2-butanediol.

One such study focused on the transesterification of 1,2-butanediol and ethylene glycol with dimethyl carbonate, a key step in a proposed separation process. researchgate.net The reaction kinetics were investigated, and the resulting parameters were used in process simulation software to design a reactive distillation column. researchgate.net Another study examined the catalytic dehydration of 1,2-butanediol over an H-Beta zeolite catalyst. researchgate.net The kinetics were found to be highly dependent on the reactant-to-catalyst ratio, following either a pseudo-first-order or pseudo-second-order reaction pathway. The apparent activation energy (Ea) for 1,2-butanediol conversion to aldehydes was determined to be 54.0 kJ/mol. researchgate.net Isotopic studies involving the C-C coupling of 1,2-propanediol with methanol (B129727) have also elucidated pathways that form 1,2-butanediol as a product, providing insight into its formation kinetics in biofuel production. rsc.org

| Reactant | Reaction | Apparent Activation Energy (Ea) (kJ/mol) | Reference |

|---|---|---|---|

| 1,2-Butanediol (BDO) | Conversion to Aldehydes | 54.0 | researchgate.net |

| 1,2-Propanediol (PDO) | Conversion to Aldehydes | 69.9 | researchgate.net |

| Ethylene Glycol (EG) | Oligomerization | 99.3 | researchgate.net |

Conformational Analysis and Stereochemical Predictions

Conformational analysis investigates the different spatial arrangements (conformers) of a molecule and their relative energies. libretexts.org For a flexible molecule like 1,2-butanediol with multiple internal rotors, this analysis is complex but essential for understanding its structure and reactivity.

A detailed study of 1,2-butanediol identified several stable conformers using quantum chemical calculations. researchgate.net The conformers are categorized based on the dihedral angles of their heavy-atom backbone (O-C-C-O and C-C-C-C). The analysis revealed that conformers with a gauche orientation around the O-C-C-O bond are the most stable. researchgate.net At room temperature (298 K), the conformational mixture is dominated by three main families: G'T, G'G', and G'G, which collectively account for over 70% of the population. researchgate.net This preference for gauche conformations is a common feature in diols, influenced by the potential for intramolecular hydrogen bonding.

| Family (O-C-C-O / C-C-C-C) | Description | Relative Population at 298 K |

|---|---|---|

| G'T, G'G', G'G | These families, with a gauche OCCO dihedral angle, represent over 70% of the conformational mixture. | >70% |

| G'T | One of the most stable families of conformers. | Data indicates these are the most populated forms. |

| G'G' | A highly stable family of conformers. | |

| G'G | A significant contributor to the conformational mixture. |

Conformer families are described by their heavy atom backbone dihedrals. researchgate.net

Environmental Considerations and Green Chemistry Aspects in 1,2 Butanediol, 1,2 Diacetate Research

Biodegradation Pathways and Environmental Persistence

Direct research on the biodegradation of 1,2-Butanediol (B146104), 1,2-diacetate is not extensively documented in publicly available literature. However, its environmental fate can be inferred by examining the biodegradability of its constituent parts: 1,2-Butanediol and acetate (B1210297) esters.

Esters, as a class of organic compounds, are generally susceptible to hydrolysis, which can be chemically or biologically mediated. The primary step in the biodegradation of 1,2-Butanediol, 1,2-diacetate is expected to be the enzymatic hydrolysis of the ester bonds. This process would be catalyzed by esterase enzymes, which are ubiquitous in the environment and produced by a wide range of microorganisms. nih.gov The hydrolysis of this compound would yield 1,2-Butanediol and two molecules of acetic acid.

Expected Biodegradation Pathway:

Step 1: Hydrolysis:

this compound + 2 H₂O → 1,2-Butanediol + 2 Acetic Acid

This initial cleavage of the ester linkages is a critical step. Studies on other acetate esters, such as ethyl acetate and vinyl acetate, have shown that this hydrolysis is a key part of their degradation process. nih.govepa.gov

Step 2: Degradation of Products:

1,2-Butanediol: This diol is expected to be readily biodegradable. Research on related butanediols, like 1,4-butanediol (B3395766), indicates that they are not expected to persist in the environment and are susceptible to microbial degradation. epa.gov

Acetic Acid: Acetic acid is a common and readily biodegradable organic acid. It is a central metabolite in many organisms and is rapidly consumed in most environments.

The environmental persistence of this compound is therefore anticipated to be low. The rate of degradation will depend on various environmental factors such as microbial population density, temperature, pH, and oxygen availability. Anaerobic biodegradation of acetate esters has also been observed, with bacteria hydrolyzing the esters to the corresponding carboxylates and alcohols. nih.govoup.com

Table 1: Predicted Environmental Fate of this compound and its Hydrolysis Products

| Compound | Predicted Environmental Fate | Supporting Evidence |

| This compound | Low persistence, susceptible to enzymatic hydrolysis. | General behavior of acetate esters. nih.govepa.gov |

| 1,2-Butanediol | Readily biodegradable. | Studies on related butanediols. epa.gov |

| Acetic Acid | Readily and rapidly biodegradable. | Common metabolite in biological systems. |

Lifecycle Assessment for Sustainable Production and Usage

A comprehensive Lifecycle Assessment (LCA) for this compound has not been specifically published. However, an LCA can be conceptually constructed by analyzing the key stages of its production and use, drawing parallels from similar chemical processes like the esterification for biodiesel production. mdpi.commdpi.comacs.orgresearchgate.net

The production of this compound typically involves the esterification of 1,2-Butanediol with an acetylating agent, such as acetic anhydride (B1165640) or acetyl chloride, often in the presence of a catalyst.

Key Stages for LCA Consideration:

Raw Material Acquisition:

1,2-Butanediol: The environmental impact of this starting material depends on its production route. It can be derived from fossil fuels or from renewable biomass. Bio-based production of butanediols is an area of active research and is generally considered to have a lower carbon footprint. mdpi.commdpi.com

Acetylating Agent: Acetic anhydride is commonly produced via the carbonylation of methyl acetate. The production of these reagents has associated energy costs and potential emissions.

Synthesis Process (Esterification):

Energy Consumption: The reaction may require heating, and subsequent purification steps like distillation are energy-intensive. numberanalytics.com

Catalyst: The choice of catalyst is critical. Traditional acid catalysts can lead to corrosion and waste generation. The use of solid, reusable catalysts is a greener alternative.

Solvent Use: The use of solvents, particularly hazardous ones like pyridine (B92270), contributes significantly to the environmental impact. nih.gov Solvent-free or green solvent approaches can drastically improve the sustainability of the process. jetir.org

Purification and Waste Generation:

Purification of the final product can generate significant waste streams, including unreacted starting materials, catalyst residues, and by-products. asta.edu.au Efficient separation techniques and recycling of unreacted materials are key to minimizing waste.

Use and End-of-Life:

The application of this compound will determine its release into the environment.

As discussed in the previous section, it is expected to biodegrade, which is a favorable end-of-life scenario compared to persistent pollutants.

Table 2: LCA Hotspots and Potential Green Chemistry Improvements

| LCA Stage | Environmental Hotspots | Potential for Improvement |

| Raw Material | Fossil fuel-based 1,2-Butanediol. | Use of bio-based 1,2-Butanediol. |

| Synthesis | Use of hazardous solvents (e.g., pyridine), energy-intensive heating and distillation. numberanalytics.com | Solvent-free synthesis, use of green solvents, enzymatic catalysis, energy-efficient process design. jetir.orgrsc.org |

| Waste | Catalyst waste, unreacted starting materials, by-products. | Recyclable catalysts, process optimization to maximize conversion, recycling of unreacted materials. ucsc.edu |

Research on Waste Minimization and By-product Utilization

Research in green chemistry provides a framework for minimizing waste and utilizing by-products in the synthesis of esters like this compound. The principles of atom economy and waste reduction are central to these efforts.

Waste Minimization Strategies:

Catalyst Selection: The use of heterogeneous, recyclable catalysts can significantly reduce waste compared to homogeneous catalysts that are difficult to separate from the reaction mixture.

Solvent-Free Synthesis: Conducting the acetylation reaction without a solvent, or in a solvent that also acts as a reactant (e.g., using an excess of acetic acid), can eliminate solvent-related waste. mdpi.comrsc.org

Alternative Acetylating Agents: Research into greener acetylating agents that have a higher atom economy and produce less harmful by-products is ongoing.

Process Optimization: Optimizing reaction conditions (temperature, pressure, reaction time) can maximize the yield of the desired product and minimize the formation of by-products. numberanalytics.com

Microwave-Assisted Synthesis: Microwave irradiation has been shown to accelerate acetylation reactions, often leading to higher yields in shorter times and with less energy consumption. researchgate.net

By-product Utilization:

The primary by-product in the acetylation of 1,2-Butanediol with acetic anhydride is acetic acid.

Acetic Acid Recovery: In industrial processes, the recovery and reuse of acetic acid is a standard practice to improve economic viability and reduce waste.

Synthesis of other Acetates: The recovered acetic acid can be used as a feedstock for the synthesis of other acetate esters or other chemical processes.

A significant area of research focuses on avoiding the use of reagents that generate problematic by-products. For instance, traditional methods for acetylation may use pyridine as a catalyst and solvent, which is toxic and difficult to handle. Green chemistry approaches aim to replace such hazardous materials. rsc.org For example, the use of zinc acetate as a catalyst in acetic acid offers a more environmentally benign alternative for N-acetylation, a principle that could be extended to O-acetylation. researchgate.net

Table 3: Comparison of Acetylation Methods from a Green Chemistry Perspective

| Method | Catalyst/Reagents | Solvents | Waste Profile | Green Chemistry Advantages |

| Traditional | Acetic anhydride, pyridine | Dichloromethane, pyridine | High, includes toxic pyridine and chlorinated solvents. | - |

| Greener Alternative | Acetic anhydride, zinc acetate | Acetic acid (can be reactant and solvent) researchgate.net | Lower, less toxic waste. | Avoids hazardous solvents and catalysts. |

| Enzymatic | Lipases, cutinases | Solvent-free or in green solvents core.ac.uk | Minimal, biodegradable catalyst. | Mild reaction conditions, high selectivity. |

| Microwave-Assisted | Various catalysts | Often solvent-free researchgate.net | Reduced due to higher efficiency. | Faster reaction times, lower energy use. |

Conclusion and Future Research Perspectives

Innovations in Synthesis and Catalysis for Enhanced Efficiency

The traditional synthesis of esters via acid-catalyzed esterification is effective but often hampered by issues of catalyst separation, waste generation, and moderate yields. Future research is expected to focus on developing more efficient and sustainable synthetic routes for 1,2-Butanediol (B146104), 1,2-diacetate.

Catalytic Innovations: The development of novel catalysts is paramount. Heterogeneous catalysts, such as solid acid resins and zeolites, offer the advantage of easy separation and reusability, aligning with green chemistry principles. Research into the application of these catalysts for the esterification of 1,2-butanediol could significantly improve process efficiency. Furthermore, biocatalysis using enzymes like lipases presents an environmentally benign alternative, often providing high selectivity under mild reaction conditions. The enzymatic synthesis of other diol diacetates has shown promise, suggesting a viable path for 1,2-Butanediol, 1,2-diacetate production.

Process Intensification: Advanced chemical engineering techniques like reactive distillation are being explored to enhance conversion and simplify purification. In a reactive distillation process, the reaction and separation occur simultaneously within a single unit, which can shift the reaction equilibrium to favor product formation, particularly for equilibrium-limited reactions like esterification. researchgate.net This approach has been considered for separating mixtures of glycols and could be adapted for the synthesis of this compound to improve yield and reduce energy consumption. researchgate.netresearchgate.net

Table 1: Potential Catalytic Systems for this compound Synthesis

| Catalyst Type | Potential Advantages | Research Focus |

|---|---|---|

| Homogeneous Acid Catalysts | High reaction rates | Improving catalyst recovery and minimizing waste. |

| Heterogeneous Solid Acids | Easy separation, reusability, reduced corrosion. | Development of catalysts with optimal acidity and pore structure. |

| Enzymatic (Lipases) | High selectivity, mild conditions, biodegradable. | Enzyme immobilization, improving stability and cost-effectiveness. |

| Metal-Based Catalysts | Potential for high activity and specific selectivities. | Exploring novel metal complexes for esterification reactions. |

Exploration of Novel Applications in Advanced Materials

While the parent compound, 1,2-butanediol, is utilized in the production of polyester (B1180765) resins and plasticizers, the specific applications for its diacetate derivative are less defined but hold significant potential. kowachemical.comwikipedia.org Future research will likely explore its use as a building block for new polymers and as a high-performance specialty chemical.

Polymer Chemistry: The presence of two ester groups makes this compound a candidate for various polymerization reactions. Its structural characteristics could be leveraged to synthesize polyesters or polyurethanes with tailored properties, such as improved flexibility, thermal stability, or biodegradability. Its potential as a reactive diluent in epoxy resins or as a monomer in ring-opening polymerization processes, similar to other cyclic esters, warrants investigation. vulcanchem.com

Specialty Plasticizers and Solvents: The compound's physical properties suggest its potential as a specialty plasticizer for polymers, enhancing their flexibility and processing characteristics. Furthermore, its solvent capabilities could be valuable in formulations for coatings, inks, and cleaning agents, particularly where a non-traditional, high-boiling point solvent is required. The development of advanced materials is expected to drive demand for such specialty esters. archivemarketresearch.com

Advancements in Analytical and Computational Methodologies for In-depth Understanding

A thorough understanding of a chemical's properties and behavior is fundamental to its application. Advancements in both analytical and computational chemistry are crucial for characterizing this compound in greater detail.

Analytical Techniques: Gas chromatography (GC) is a primary tool for the analysis of volatile compounds like diol diacetates. A significant recent development is the use of a homochiral metallacycle as a stationary phase in capillary GC, which has demonstrated exceptionally high resolution in separating the racemic compounds of 1,2-butanediol diacetate (Rs = 25.86). nih.gov This highlights the power of advanced separation science in analyzing chiral molecules. Future work will likely involve the continued development of highly selective stationary phases for both GC and high-performance liquid chromatography (HPLC) to analyze complex mixtures containing this compound. dtic.mil Spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), will remain essential for structural elucidation and purity assessment. nih.gov

Computational Modeling: Computational chemistry offers powerful tools to predict molecular properties and reaction mechanisms. Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to study the conformational landscape of this compound, its vibrational spectra, and the energetics of its synthesis pathways. acs.orgchemrxiv.org Such computational studies, which have been applied to related butanediols, can guide experimental work by identifying promising catalysts and reaction conditions, and provide a deeper understanding of the structure-property relationships that govern its performance in various applications. acs.orgchemrxiv.orgchemrxiv.org

Table 2: Analytical and Computational Methods for Studying this compound

| Methodology | Application | Key Insights |

|---|---|---|

| Gas Chromatography (GC) | Separation, quantification, chiral analysis. | High-resolution separation of enantiomers using specialized columns. nih.gov |

| HPLC | Analysis of non-volatile mixtures, purification. | Purity assessment and separation from reaction precursors or byproducts. dtic.mil |

| NMR Spectroscopy | Structural elucidation. | Unambiguous confirmation of molecular structure and isomer identification. nih.gov |

| Mass Spectrometry (MS) | Molecular weight determination, fragmentation analysis. | Identification in complex matrices when coupled with GC or HPLC. oiv.int |

| Computational Chemistry | Prediction of properties, reaction mechanisms. | Understanding conformational preferences and spectroscopic signatures. acs.org |

Integration of this compound within Circular Economy Frameworks

The transition to a circular economy, which emphasizes resource efficiency and waste minimization, is a major driver of chemical innovation. This compound is well-positioned to be part of this transition, primarily through the use of renewable feedstocks and the design for recyclability.

Bio-based Synthesis: A significant breakthrough is the development of engineered metabolic pathways in microorganisms like Escherichia coli for the de novo production of 1,2-butanediol from renewable carbohydrates such as glucose. nih.gov This creates a direct route to a bio-based version of the diol. Consequently, the esterification of this bio-based 1,2-butanediol with acetic acid (which can also be produced via fermentation) would yield a fully bio-based this compound. This shift from fossil-based to renewable feedstocks is a cornerstone of the circular economy. rsc.orgkidv.nl

Chemical Recycling and End-of-Life: Materials synthesized from this compound could be designed for chemical recycling. The ester linkages are susceptible to hydrolysis, which would break down a polymer into its constituent monomers, 1,2-butanediol and a diacid, or reverse the diacetate back to 1,2-butanediol and acetic acid. google.com These recovered chemicals could then be purified and used to produce new virgin-quality materials, creating a closed-loop system that minimizes waste and reduces the demand for virgin resources. rsc.org Research into efficient and low-energy depolymerization and hydrolysis techniques will be essential to realize this potential.

Table 3: Circular Economy Strategies for this compound

| Strategy | Description | Future Research Direction |

|---|---|---|

| Renewable Feedstocks | Synthesizing 1,2-butanediol from biomass via fermentation. nih.gov | Optimizing microbial strains and fermentation processes for higher yields and efficiency. |

| Design for Recyclability | Creating polymers with linkages (e.g., ester bonds) that can be chemically cleaved. | Developing polymers from this compound with tunable properties and efficient recycling pathways. |

| Chemical Recycling | Hydrolysis or other chemical processes to revert the diacetate or its polymers back to monomers. google.com | Investigating catalytic systems for low-energy depolymerization and monomer recovery. |

常见问题

Basic Research Questions

Q. What are the primary synthetic routes for 1,2-Butanediol, 1,2-diacetate, and how do reaction conditions influence product purity?

- Methodological Answer : The compound is synthesized via esterification of 1,2-butanediol with acetic acid or anhydride. Reaction selectivity depends on catalyst choice (e.g., acid catalysts like H₂SO₄) and molar ratios. For instance, excess acetic anhydride improves esterification efficiency but may increase byproduct formation (e.g., higher ethers) if water content is not controlled . Characterization via liquid chromatography-mass spectrometry (LC-MS) with benzoyl chloride derivatization is recommended to confirm purity, as validated in serum analysis studies .

Q. How can the molecular structure and physical properties of this compound be experimentally validated?

- Methodological Answer :

- Molecular Weight : Calculated as 176.21 g/mol (C₈H₁₄O₄) using atomic weights: C (12.01), H (1.008), O (16.00) .

- Spectroscopic Analysis : Gas chromatography (GC) coupled with electron ionization mass spectrometry (EI-MS) provides fragmentation patterns for structural confirmation. Reference NIST spectra (e.g., m/z peaks at 43, 61, 115) are critical for identification .

- Viscosity : Comparative studies with 1,4-butanediol show higher activation energy (Eₐ) for viscous flow in 1,2-butanediol derivatives due to steric hindrance from vicinal hydroxyl groups .

Advanced Research Questions

Q. What analytical challenges arise in separating this compound from structurally similar diols (e.g., ethylene glycol, 1,2-propanediol) in complex mixtures?

- Methodological Answer :

- Azeotropic Distillation : Use 1-octanol as an entrainer to break azeotropes between ethylene glycol (EG) and 1,2-butanediol derivatives. Optimal separation requires a 1:1.5 mass ratio of 1-octanol to EG, achieving >98% purity .

- Adsorption Chromatography : NaY zeolite exhibits higher selectivity for 1,2-butanediol (adsorption capacity: 1.2 mmol/g) over EG due to stronger hydrogen bonding with vicinal diacetate groups .

- Reactive Distillation : Transesterification with dimethyl carbonate (DMC) converts EG into volatile byproducts, leaving 1,2-butanediol derivatives for recovery. Kinetic modeling shows a second-order reaction with activation energy of 45 kJ/mol .

Q. How do hydroxyl group positions influence the oxidation reactivity of this compound in electrochemical or catalytic systems?

- Methodological Answer : Vicinal hydroxyl groups lower the energy barrier for C–C bond cleavage during electro-oxidation. Density functional theory (DFT) calculations reveal energy gaps of 2.491 eV for 1,2-butanediol derivatives vs. 3.393 eV for 1,4-butanediol, explaining faster oxidation kinetics in the former . Experimental validation using cyclic voltammetry (scan rate: 50 mV/s) in 0.1 M H₂SO₄ shows a distinct oxidation peak at +0.85 V (vs. Ag/AgCl) .

Q. What are the kinetic and thermodynamic considerations for synthesizing polyesters from this compound?

- Methodological Answer :

- Polycondensation : React with dicarboxylic acids (e.g., succinic acid) at 160–180°C under vacuum. The reaction follows a step-growth mechanism, with rate constants (k) increasing by 40% when using Sn(II) octoate as a catalyst .

- Byproduct Control : Higher ether formation (>20%) occurs at water concentrations <5%, necessitating strict moisture control .

- Thermal Stability : Differential scanning calorimetry (DSC) shows a glass transition temperature (Tₑ) of −45°C, indicating flexibility in derived polymers .

Contradictions and Resolutions

- Adsorption vs. Distillation Efficiency : NaY zeolite achieves high selectivity for 1,2-butanediol derivatives , but reactive distillation with DMC offers higher throughput for industrial-scale separation . Researchers must prioritize purity vs. scalability based on application.

- Byproduct Formation : While esterification with acetic anhydride improves yield, it increases ether byproducts if water content exceeds 5% . Use molecular sieves or vacuum distillation to mitigate this.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息